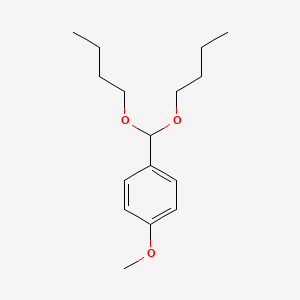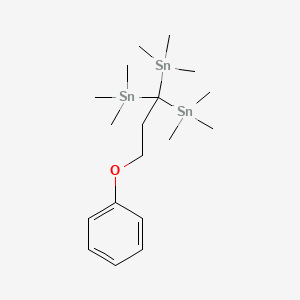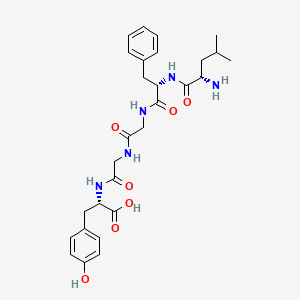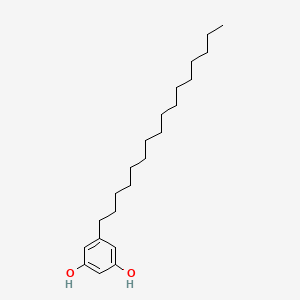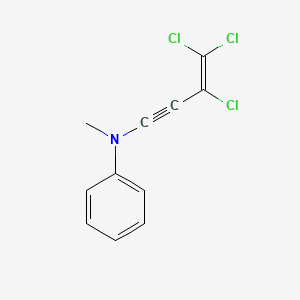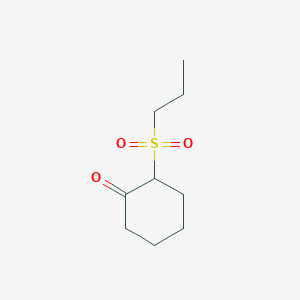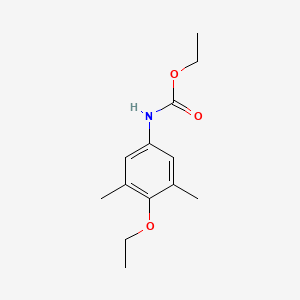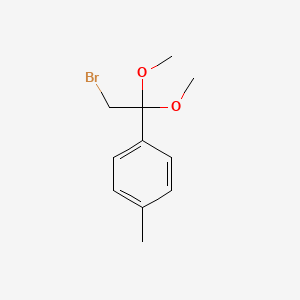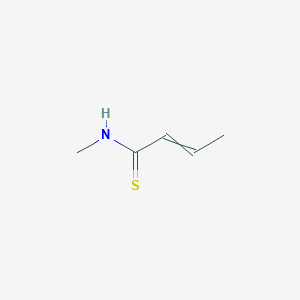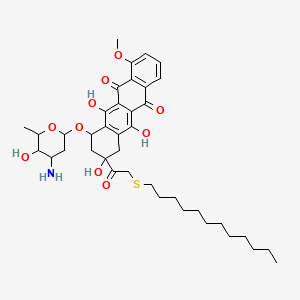
14-Dodecyl-14-thiaadriamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Dodecyl-14-thiaadriamycin is a synthetic derivative of adriamycin, a well-known anthracycline antibiotic. This compound is characterized by the presence of a dodecylthio group, which imparts unique physicochemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 14-Dodecyl-14-thiaadriamycin involves several steps, starting from adriamycin. The key step is the introduction of the dodecylthio group. This can be achieved through a nucleophilic substitution reaction where a dodecylthiol is reacted with an appropriate intermediate of adriamycin under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution .
This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
14-Dodecyl-14-thiaadriamycin undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinone moiety in the anthracycline structure can be reduced to a hydroquinone using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted derivatives .
Applications De Recherche Scientifique
14-Dodecyl-14-thiaadriamycin has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of thioether-containing anthracyclines and their derivatives.
Biology: Investigating its interactions with biological macromolecules such as DNA and proteins, and its potential as a tool for studying cellular processes.
Medicine: Evaluating its anticancer activity and comparing its efficacy and toxicity with other anthracyclines.
Mécanisme D'action
The mechanism of action of 14-Dodecyl-14-thiaadriamycin is similar to that of adriamycin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme critical for DNA replication and transcription. This leads to the generation of DNA double-strand breaks and ultimately cell death. The presence of the dodecylthio group may enhance its lipophilicity, potentially improving its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
14-Dodecyl-14-thiaadriamycin can be compared with other anthracycline derivatives such as:
Adriamycin (Doxorubicin): The parent compound, widely used in cancer therapy.
Daunorubicin: Another anthracycline with a similar mechanism of action but different clinical applications.
Epirubicin: A stereoisomer of adriamycin with a slightly different toxicity profile.
The uniqueness of this compound lies in the presence of the dodecylthio group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other anthracyclines .
Propriétés
Numéro CAS |
83291-66-1 |
|---|---|
Formule moléculaire |
C39H53NO10S |
Poids moléculaire |
727.9 g/mol |
Nom IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-dodecylsulfanylacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C39H53NO10S/c1-4-5-6-7-8-9-10-11-12-13-17-51-21-28(41)39(47)19-24-31(27(20-39)50-29-18-25(40)34(42)22(2)49-29)38(46)33-32(36(24)44)35(43)23-15-14-16-26(48-3)30(23)37(33)45/h14-16,22,25,27,29,34,42,44,46-47H,4-13,17-21,40H2,1-3H3 |
Clé InChI |
KOFZHCJRLHGZNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Diethyldibenzo[b,d]furan](/img/structure/B14407334.png)
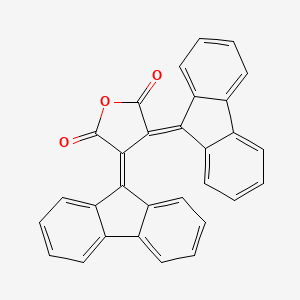
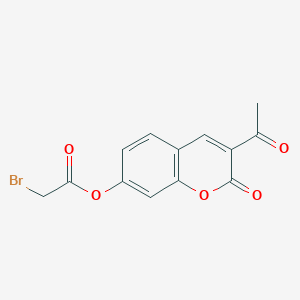
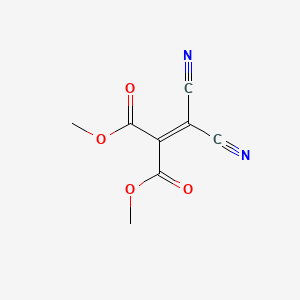
![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)
